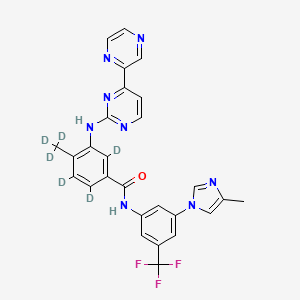

Radotinib-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Radotinib-d6 es un derivado marcado con deuterio de Radotinib, un inhibidor de la tirosina quinasa de segunda generación. Se utiliza principalmente como un estándar interno en la cuantificación de Radotinib en diversos métodos analíticos. El propio Radotinib es conocido por su eficacia en el tratamiento de la leucemia mieloide crónica, particularmente en pacientes que presentan resistencia o intolerancia a otros inhibidores de la tirosina quinasa Bcr-Abl .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Radotinib-d6 implica la incorporación de átomos de deuterio en la molécula de Radotinib. Esto se logra normalmente a través de una serie de reacciones químicas que sustituyen los átomos de hidrógeno por deuterio. El proceso suele implicar el uso de reactivos y disolventes deuterados para garantizar la incorporación de deuterio en posiciones específicas dentro de la molécula.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, e implica a menudo varios pasos de purificación como la cristalización y la cromatografía. El uso de disolventes y reactivos deuterados es crucial para mantener el etiquetado con deuterio durante todo el proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Radotinib-d6, al igual que su homólogo no deuterado, experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución, en particular las sustituciones nucleófilas, pueden ocurrir en posiciones específicas dentro de la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos nucleófilos como la azida de sodio y el cianuro de potasio en condiciones controladas.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes o aminas deuteradas .

Aplicaciones Científicas De Investigación

Radotinib-d6 se utiliza ampliamente en la investigación científica, en particular en las siguientes áreas:

Química: Como estándar interno en espectrometría de masas y resonancia magnética nuclear (RMN) para la cuantificación y elucidación estructural de Radotinib.

Biología: Se utiliza en estudios para comprender las vías metabólicas y la farmacocinética de Radotinib.

Medicina: Ayuda en el desarrollo de nuevas estrategias terapéuticas para la leucemia mieloide crónica al proporcionar información sobre el comportamiento del fármaco en los sistemas biológicos.

Industria: Se emplea en el control de calidad y la validación de formulaciones farmacéuticas que contienen Radotinib

Mecanismo De Acción

Radotinib-d6, al ser una forma etiquetada de Radotinib, comparte el mismo mecanismo de acción. Radotinib inhibe la tirosina quinasa Bcr-Abl, que es responsable de la proliferación incontrolada de las células leucémicas. Al unirse al sitio de unión al ATP de la quinasa, Radotinib impide la fosforilación de los sustratos corriente abajo, inhibiendo así el crecimiento celular e induciendo la apoptosis en las células leucémicas .

Comparación Con Compuestos Similares

Compuestos Similares

Imatinib: El inhibidor de Bcr-Abl de primera generación, utilizado en el tratamiento de la leucemia mieloide crónica.

Dasatinib: Un inhibidor de segunda generación con un espectro de actividad más amplio.

Nilotinib: Otro inhibidor de segunda generación con una mejor eficacia y perfil de seguridad.

Unicidad de Radotinib-d6

This compound es único debido a su etiquetado con deuterio, que proporciona varias ventajas:

Mayor Estabilidad: Los átomos de deuterio forman enlaces más fuertes que el hidrógeno, lo que lleva a una mayor estabilidad metabólica.

Farmacocinética Mejorada: La sustitución de deuterio puede alterar las propiedades de absorción, distribución, metabolismo y excreción (ADME) del fármaco.

Cuantificación Precisa: Como estándar interno, this compound permite una cuantificación precisa de Radotinib en diversos métodos analíticos

Propiedades

Fórmula molecular |

C27H21F3N8O |

|---|---|

Peso molecular |

536.5 g/mol |

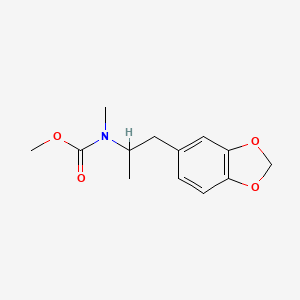

Nombre IUPAC |

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,3D,4D,9D |

Clave InChI |

DUPWHXBITIZIKZ-LJVZJTOJSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=NC=CN=C5)C([2H])([2H])[2H])[2H] |

SMILES canónico |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S,7R,8R)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820286.png)

![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol](/img/structure/B10820320.png)

![N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate](/img/structure/B10820322.png)

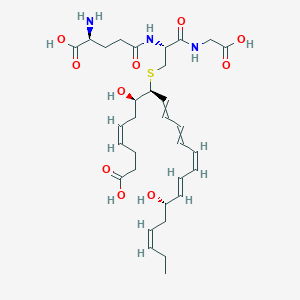

![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)

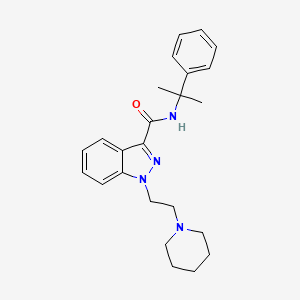

![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)

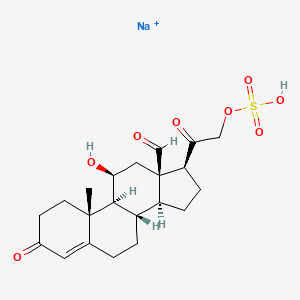

![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)